An In-depth Technical Guide to the Chemical Properties of 2-Butylpiperidin-4-one Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2-Butylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidine ring is a fundamental structural motif in a vast array of natural products, alkaloids, and critically, in a multitude of pharmaceutical agents.[1][2] Its prevalence in medicinal chemistry stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse functionalities. Within this class, 2-substituted-4-piperidones are of particular interest as they provide a chiral framework for the development of novel therapeutics, moving beyond the more common 1,4-disubstitution pattern.[1][3] 2-Butylpiperidin-4-one hydrochloride, as a specific analogue, represents a valuable building block for the synthesis of complex molecules with potential applications in various therapeutic areas. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation.[4]
This guide provides a comprehensive overview of the chemical properties of 2-butylpiperidin-4-one hydrochloride, including its synthesis, characterization, and reactivity. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogues to present a robust and scientifically grounded profile.
Molecular Structure and Physicochemical Properties
The structure of 2-butylpiperidin-4-one hydrochloride features a six-membered piperidine ring with a butyl group at the 2-position and a ketone at the 4-position. The nitrogen atom is protonated, forming a hydrochloride salt.
Caption: Chemical structure of 2-butylpiperidin-4-one hydrochloride.
Predicted Physicochemical Properties
The following table summarizes the predicted and extrapolated physicochemical properties of 2-butylpiperidin-4-one hydrochloride based on data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₁₈ClNO | From structure |
| Molecular Weight | 191.70 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Analogy with other piperidinone hydrochlorides[5][6] |
| Melting Point | Expected to be in the range of 150-200 °C (with decomposition) | Based on similar piperidinone hydrochlorides[5] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form enhances aqueous solubility[4][7] |
| pKa | Estimated to be around 8-9 for the piperidinium ion | Typical pKa for secondary ammonium salts |
Synthesis and Purification
The synthesis of 2-alkyl-4-piperidones can be achieved through various methods, with the double aza-Michael reaction being a particularly atom-efficient approach.[1][3] The following proposed synthesis is adapted from established procedures for related compounds.
Caption: Proposed synthetic workflow for 2-butylpiperidin-4-one hydrochloride.
Experimental Protocol: Synthesis of tert-Butyl 2-butyl-4-oxopiperidine-1-carboxylate
This protocol is based on the synthesis of analogous 2-substituted piperidones.[3]
-
Synthesis of 3-Butyl-1,5-hexadien-3-ol: To a solution of hept-1-en-3-one in anhydrous THF at 0 °C, add vinylmagnesium bromide dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Oxidation to 3-Butyl-1,5-hexadien-3-one: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as manganese dioxide (MnO₂). Stir the mixture vigorously at room temperature until the oxidation is complete. Filter the reaction mixture through a pad of Celite® and wash with dichloromethane. Concentrate the filtrate to yield the divinyl ketone.
-
Double Aza-Michael Addition to form N-Benzyl-2-butylpiperidin-4-one: Dissolve the divinyl ketone in a suitable solvent and add benzylamine. The reaction can be carried out at room temperature or with gentle heating. Monitor the reaction progress by TLC. After completion, remove the solvent and purify the product by column chromatography.
-
N-Debenzylation and Boc Protection: The N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂). The resulting secondary amine is then protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate.[4]
Experimental Protocol: Synthesis of 2-Butylpiperidin-4-one Hydrochloride
-
Deprotection: Dissolve tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate in a minimal amount of a suitable solvent such as 1,4-dioxane.[8][9]
-
Acidification: Slowly add a solution of hydrogen chloride in 1,4-dioxane at 0 °C.
-
Isolation: Stir the reaction mixture for several hours at room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-butylpiperidin-4-one hydrochloride as a solid.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive NMR data is crucial for the structural elucidation of 2-butylpiperidin-4-one hydrochloride. The following are expected chemical shifts based on data from analogous compounds.[10][11]
¹H NMR (500 MHz, D₂O):
-
δ 3.4-3.6 (m, 1H): Proton at C2, adjacent to the butyl group.
-
δ 2.8-3.2 (m, 2H): Protons at C6, adjacent to the nitrogen.
-
δ 2.4-2.7 (m, 4H): Protons at C3 and C5, adjacent to the ketone.
-
δ 1.2-1.8 (m, 6H): Methylene protons of the butyl group.
-
δ 0.9 (t, 3H): Terminal methyl group of the butyl chain.
¹³C NMR (125 MHz, D₂O):
-
δ ~208-212: Carbonyl carbon (C4).
-
δ ~55-60: Carbon at C2.
-
δ ~45-50: Carbon at C6.
-
δ ~40-45: Carbons at C3 and C5.
-
δ ~20-35: Carbons of the butyl chain.
-
δ ~14: Terminal methyl carbon of the butyl chain.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2400-2700 | N-H stretch (ammonium salt) |
| ~1715-1730 | C=O stretch (ketone) |
| ~2800-3000 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (C₉H₁₇NO) after the loss of HCl. Fragmentation patterns would involve cleavage of the butyl group and ring fragmentation.
High-Performance Liquid Chromatography (HPLC)
Purity analysis of 2-butylpiperidin-4-one hydrochloride can be performed using reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector at a low wavelength (e.g., ~210 nm) or with a more universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS).
Chemical Reactivity
2-Butylpiperidin-4-one hydrochloride possesses three main sites of reactivity: the secondary amine (as its ammonium salt), the ketone, and the α-protons to the ketone.
-
Reactions at the Nitrogen: The hydrochloride salt is stable. Neutralization with a base will yield the free secondary amine, which can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.
-
Reactions of the Ketone: The carbonyl group can undergo nucleophilic addition reactions, such as reduction to the corresponding alcohol using reducing agents like sodium borohydride.[12] It can also participate in condensation reactions with amines to form imines or enamines.
-
Reactions at the α-Carbons (C3 and C5): The protons on the carbons adjacent to the ketone are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the piperidine ring.
Safety, Handling, and Storage
Based on safety data for analogous piperidinone hydrochlorides, 2-butylpiperidin-4-one hydrochloride should be handled with care.[5][13][14]
-
Hazards: May cause skin and serious eye irritation.[5][13] May cause respiratory irritation.[5][13] Harmful if swallowed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.
Conclusion
2-Butylpiperidin-4-one hydrochloride is a valuable, albeit not widely documented, chemical building block. This guide provides a comprehensive overview of its chemical properties, drawing upon established knowledge of similar piperidinone derivatives. The outlined synthetic strategies and analytical methodologies offer a solid foundation for researchers and drug development professionals working with this and related compounds. As the demand for novel and structurally diverse pharmaceutical agents continues to grow, the exploration of such underutilized scaffolds will be crucial for the advancement of medicinal chemistry.
References
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]
-
Mountford, D., & Pöschl, A. (2017). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. NIH. Available at: [Link]
-
Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. Available at: [Link]
-
Synthetika. (n.d.). 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Royal Society of Chemistry. (2018, July 11). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Available at: [Link]
-
LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Available at: [Link]
-
PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylpiperidine. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
-
Anitha, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]
-
precisionFDA. (n.d.). 1-(2-PHENETHYL)-4-PIPERIDONE HYDROCHLORIDE. Available at: [Link]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]
- 6. A12131.06 [thermofisher.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. 4-Piperidone synthesis [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
